molecular formula C38H29N2OP B8238573 (R,S)-O-Pinap

(R,S)-O-Pinap

Cat. No.: B8238573
M. Wt: 560.6 g/mol
InChI Key: CRRMWTXRDGJNLJ-MHZLTWQESA-N
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Description

(R,S)-O-Pinap is a chiral ligand designed for use in asymmetric catalysis. Its primary research application is in facilitating enantioselective transformations, which are crucial for the synthesis of chiral molecules with high optical purity. This compound is of significant value in methodological development and the synthesis of complex organic molecules, including potential pharmaceuticals and agrochemicals. The mechanism of action typically involves coordinating to a metal center, such as copper(I), to form a chiral complex. This complex then activates substrates and controls the approach of reacting partners, thereby dictating the stereochemical outcome of the reaction to favor one enantiomer over the other. Researchers utilize this compound to explore new synthetic pathways and improve the efficiency and selectivity of known catalytic processes. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

diphenyl-[1-[4-[(1S)-1-phenylethoxy]phthalazin-1-yl]naphthalen-2-yl]phosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H29N2OP/c1-27(28-15-5-2-6-16-28)41-38-34-24-14-13-23-33(34)37(39-40-38)36-32-22-12-11-17-29(32)25-26-35(36)42(30-18-7-3-8-19-30)31-20-9-4-10-21-31/h2-27H,1H3/t27-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRRMWTXRDGJNLJ-MHZLTWQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)OC2=NN=C(C3=CC=CC=C32)C4=C(C=CC5=CC=CC=C54)P(C6=CC=CC=C6)C7=CC=CC=C7
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=CC=C1)OC2=NN=C(C3=CC=CC=C32)C4=C(C=CC5=CC=CC=C54)P(C6=CC=CC=C6)C7=CC=CC=C7
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H29N2OP
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

560.6 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis Methodologies for R,s O Pinap and Its Analogues

Atroposelective Synthesis Approachescaltech.eduscispace.comacs.org

The primary challenge in synthesizing compounds like O-Pinap is controlling the axial chirality to obtain the desired atropisomer in high enantiomeric purity. Atroposelective synthesis aims to achieve this control directly during the synthetic process. For O-Pinap, this has been effectively accomplished through palladium-catalyzed cross-coupling reactions that employ a dynamic kinetic asymmetric transformation (DYKAT). caltech.educaltech.edu This strategy is powerful as it can theoretically convert a racemic starting material entirely into a single enantiomerically enriched product. researchgate.net

The core of the atroposelective synthesis of O-Pinap is the formation of the crucial carbon-phosphorus (C–P) bond. caltech.edu This is typically achieved via a palladium-catalyzed cross-coupling reaction. caltech.educaltech.edu The process generally involves coupling an aryl electrophile, such as an aryl triflate or halide on the isoquinoline (B145761) backbone, with a nucleophilic phosphorus source, like a secondary phosphine (B1218219) or a silylphosphine. caltech.eduorganic-chemistry.orgcsic.es

In a key study, various alkoxy- and benzyloxy-substituted PINAP precursors (isoquinoline triflates) were coupled with diphenylphosphine (B32561) (Ph2PH). caltech.eduscispace.com The reaction conditions were optimized to use a palladium catalyst, such as Pd[(o-tol)3P]2, in combination with a chiral phosphine ligand. caltech.edu The choice of ligand is critical for inducing enantioselectivity. sustech.edu.cn The mechanism is believed to proceed through an oxidative addition of the aryl triflate to the Pd(0) center, followed by reductive elimination to form the C–P bond. organic-chemistry.org This method provides a direct route to trivalent phosphines under relatively mild conditions. organic-chemistry.org

A significant breakthrough in O-Pinap synthesis was the application of a dynamic kinetic asymmetric transformation (DYKAT). caltech.educaltech.edu This process is effective for substrates that exist as a pair of atropisomers that can rapidly interconvert under the reaction conditions. The synthesis starts with a racemic mixture of configurationally labile isoquinoline triflates. csic.es

The key to the DYKAT process is the use of a chiral catalyst system that reacts preferentially with one of the atropisomers of the starting material. researchgate.netcsic.es In the synthesis of O-Pinap and its analogues, a palladium complex bearing a chiral ligand, specifically (S,R_Fc_)-Josiphos, was found to be highly effective. caltech.eduscispace.com This chiral catalyst selectively facilitates the C–P coupling of one of the rapidly equilibrating atropisomers of the isoquinoline triflate precursor. caltech.educsic.es As one atropisomer is consumed to form the product, the principle of dynamic equilibrium drives the conversion of the other atropisomer into the reactive one, allowing for a theoretical yield of 100% of a single enantiomer. researchgate.net

To enhance the efficiency and enantioselectivity of the transformation, reaction parameters were carefully optimized. It was discovered that the slow addition of the diphenylphosphine nucleophile was crucial. caltech.edu This ensures that the rate of C-P bond formation does not outpace the rate of isomerization of the arylpalladium complex intermediate, which is essential for high enantiomeric excess (ee). caltech.edu Using this optimized method, a range of O-Pinap ligands were synthesized in good yields and high enantioselectivities. caltech.eduscispace.com

Scope of Dynamic Kinetic Asymmetric Transformation for PINAP Synthesis caltech.eduscispace.com
ProductSubstituent (R)Yield (%)ee (%)
4a Me7893
4b Et7292
4c n-Pr8092
4d Cy7792
4e CH₂C(CH₃)₃7591
4f CH₂CH=CH₂7493
4g CH₂-3,5-Me₂-Ph7784

Palladium-Catalyzed C-P Coupling Processes

Synthesis of O-Pinap Analogues and Derivativescaltech.eduscispace.comCurrent time information in Bangalore, IN.

The synthetic methodologies developed for O-Pinap are not limited to a single structure but have been extended to create a variety of analogues and derivatives. The palladium-catalyzed dynamic kinetic asymmetric C-P coupling has proven to be a robust method for accessing a wide range of alkoxy- and benzyloxy-substituted PINAP ligands. caltech.eduscispace.comcaltech.edu

By varying the alcohol used to prepare the starting isoquinoline ether, researchers have successfully synthesized PINAP analogues with diverse substituents, including ethyl, n-propyl, cyclohexyl, and homoallyl ether groups. scispace.com This flexibility allows for the fine-tuning of the ligand's steric and electronic properties for specific applications in catalysis. The same DYKAT strategy has been successfully applied to the synthesis of related P,N-ligand families, such as QUINAP and QUINAZOLINAP analogues, demonstrating the broad scope of this C-P coupling methodology. csic.esrsc.org The synthesis of these derivatives often involves similar palladium-catalyzed couplings of the corresponding heterobiaryl triflates with phosphine sources. csic.es Furthermore, related strategies have been employed to synthesize other heterobiaryl compounds, highlighting the versatility of transition metal-catalyzed cross-coupling for constructing axially chiral molecules. nih.gov

Coordination Chemistry and Metal Complexation of R,s O Pinap

Formation of Stable Metal Complexes

(R,S)-O-Pinap and similar P,N or P,O-type ligands readily form stable complexes with a variety of transition metals. The general approach to synthesizing these complexes involves reacting the ligand with a suitable metal precursor, such as a metal halide or carbonyl, in an appropriate solvent like dichloromethane (B109758) or ethanol. acs.org The resulting complexes are often stable under air and moisture. acs.org

The stability and stoichiometry of these complexes can be influenced by several factors, including the nature of the metal ion and the solvent system used. For instance, studies on related o-phenylenediamine (B120857) have shown that the stability of its metal complexes can vary with the solvent composition. scirp.org The formation of both mononuclear and dinuclear complexes is possible, depending on the ligand's bridging capabilities. researchgate.net

The characterization of these metal complexes is typically achieved through a combination of spectroscopic and analytical techniques, including:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 31P NMR are crucial for elucidating the structure and purity of the complexes in solution. mdpi.com

Mass Spectrometry (MS): ESI-MS is often used to confirm the stoichiometry and mononuclear or polynuclear nature of the complexes. researchgate.net

X-ray Crystallography: This technique provides definitive information about the solid-state molecular structure, including bond lengths and angles, and the coordination geometry around the metal center. illinois.edu

Table 1: Examples of Metal Complexes and Characterization Methods
Metal PrecursorLigand TypeResulting Complex TypeCharacterization MethodsReference
[Ru(p-cymene)Cl2]2Phosphino-trimethylsilaneCationic Ru(II) complexNMR, ESI-MS rsc.org
RuCl2(PPh3)33-diphenylphosphino-1-propylamineNeutral Ru(II) octahedral complexesFTIR, ESI-MS, NMR researchgate.net
Metal Halides/CarbonylsPhosphine (B1218219) and Selenoether peri-Substituted AcenaphthenesAir and moisture-stable complexesNMR, HRMS, Elemental Analysis acs.org
Na2PdCl4Bidentate telluroether ligandPalladium(II) complexNot specified rsc.org

Investigation of Metal-Ligand Interactions

The interaction between the metal center and the this compound ligand is fundamental to the properties and reactivity of the resulting complex. These interactions are primarily governed by the donor atoms present in the ligand.

Role of Phosphorus and Nitrogen Donor Atoms

This compound belongs to a class of ligands known as P,N ligands, which contain both phosphorus and nitrogen atoms capable of donating electron pairs to a metal center. muni.cz This dual-donor capability allows for the formation of chelate rings with the metal, which generally enhances the stability of the complex. cardiff.ac.uk

Studies on Cationic Metal Complexes

Cationic metal complexes of P,N ligands, including those structurally related to this compound, have been extensively studied. These complexes are often formed by reacting a neutral metal-ligand complex with a halide abstractor, such as a silver salt (e.g., AgSbF6 or AgPF6), in the presence of a non-coordinating or weakly coordinating anion. illinois.educardiff.ac.uk This process typically generates a vacant coordination site on the metal, which can be occupied by a solvent molecule or another ligand. cardiff.ac.uk

The formation of cationic species can significantly influence the electronic properties and reactivity of the metal center. cardiff.ac.uk For example, the generation of a cationic rhodium complex was found to be crucial for certain catalytic applications. mdpi.com Spectroscopic techniques, particularly 31P NMR, are invaluable for studying the formation and behavior of these cationic complexes, as the chemical shift of the phosphorus nucleus is sensitive to changes in the coordination environment of the metal. rsc.orgcardiff.ac.uk A downfield shift in the 31P NMR signal is often indicative of chelate ring formation. cardiff.ac.uk

Insights into Catalytically Relevant Metal Species

Metal complexes of this compound and analogous P,N ligands are of significant interest as catalysts in a variety of organic transformations. chemscene.com The structure of the catalytically active species is a critical factor in determining the efficiency and selectivity of a catalytic reaction. chemrxiv.org

Many catalytically relevant complexes adopt a "piano-stool" geometry, particularly with metals like ruthenium, rhodium, and iron. illinois.edumdpi.comrsc.org In this arrangement, a cyclopentadienyl (B1206354) (or related arene) ligand occupies one face of the metal's coordination sphere, while other ligands, including the P,N-chelate, occupy the remaining sites. The hemilabile nature of some P,N ligands, where one donor atom can reversibly dissociate, is thought to be important for creating vacant coordination sites necessary for substrate binding and subsequent catalytic turnover. researchgate.netchemrxiv.org

Studies have shown that both neutral and cationic complexes can be catalytically active. For instance, cationic ruthenium(II) complexes have been successfully employed as catalysts in the hydroboration of carbonyl compounds. rsc.org The generation of cationic species can enhance the electrophilicity of the metal center, which can be beneficial for certain catalytic steps. acs.org The specific nature of the ligands and the metal center dictates the type of catalytic reactions that can be effectively promoted. For example, iron complexes with N-donor ligands have shown activity in oxidation, C-C bond formation, and hydrogenation reactions. encyclopedia.pub

Table 2: Catalytically Relevant Metal Species and Their Applications
Metal Complex TypeGeometryPotential Catalytic ApplicationKey FeatureReference
Cationic Ru(II) silyl-phosphine complexesPiano-stoolHydroboration of carbonylsBench stable P,O-ligated complexes rsc.org
Rh(III) half-sandwich complexesPiano-stoolAcidosis-activated anticancer agentsReleasable monodentate N-donor ligands mdpi.com
Iron(II) NHC complexesPiano-stoolTransfer hydrogenation of carbonylsCombination of NHC and Cp ligands encyclopedia.pub
Palladium bisphosphine mono-oxide complexesNot specifiedC-C and C-N cross-couplingHemilabile phosphine oxide arm chemrxiv.org
Rhodium phosphinocyclodextrin complexesNot specifiedAsymmetric hydroformylationConfining properties of the ligand beilstein-journals.org

Applications of R,s O Pinap in Asymmetric Catalysis

Asymmetric Hydrogenation Reactions

Asymmetric hydrogenation is a fundamental and highly efficient method for the synthesis of chiral compounds, particularly amino acids. Rhodium complexes featuring chiral phosphine (B1218219) ligands have been instrumental in this area, providing access to enantiomerically enriched products that are key building blocks for pharmaceuticals and fine chemicals. wiley-vch.de

Rhodium-Catalyzed Asymmetric Hydrogenation of α-Dehydrogenated Amino Acids

The rhodium-catalyzed asymmetric hydrogenation of α-dehydrogenated amino acid derivatives is a benchmark transformation for evaluating the efficacy of new chiral ligands. wiley-vch.de This reaction directly yields protected α-amino acids, which are of significant synthetic value. While a vast number of chiral ligands have been successfully employed in this reaction to achieve high enantioselectivities, specific and detailed research findings on the application of (R,S)-O-Pinap for this particular transformation are not extensively documented in prominent scientific literature. The development of ligands capable of high induction in this reaction remains a key area of research. rsc.org

[2+2+2] Cycloaddition Reactions

The [2+2+2] cycloaddition is a powerful, atom-economical reaction for the construction of six-membered rings. When catalyzed by chiral transition metal complexes, this method allows for the enantioselective synthesis of complex cyclic and polycyclic structures. tcichemicals.comnih.gov

Rhodium-Catalyzed Cyclotrimerizations of Triynes

Rhodium catalysts are well-known for mediating the cyclotrimerization of alkynes to form substituted benzene (B151609) derivatives. researchgate.netresearchgate.net In the context of asymmetric catalysis, the intramolecular cyclotrimerization of triynes using a chiral rhodium catalyst provides a direct route to fused, chiral aromatic systems.

Synthesis of Benzene Derivatives with Axial Chirality

Research has identified the combination of Wilkinson's catalyst, RhCl(PPh₃)₃, with the chiral P,N-ligand (R,Sₐ)-O-PINAP as an effective catalytic system for the cyclotrimerization of triynes. researchgate.net This in situ generated catalyst has been successfully applied to the synthesis of benzene derivatives that possess axial chirality. researchgate.net The reactions are reported to proceed in excellent yields with moderate to good enantioselectivities, establishing this method as a convenient approach for constructing these sterically hindered and chirally complex molecules. researchgate.netethz.ch

Catalyst SystemReaction TypeProduct TypeReported YieldsReported Enantioselectivities
RhCl(PPh₃)₃ / (R,Sₐ)-O-PINAPIntramolecular Cyclotrimerization of TriynesAxially Chiral Benzene DerivativesExcellentModerate to Good

Hydroboration Reactions

Asymmetric hydroboration of alkenes is a key synthetic method for preparing chiral alcohols and amines. The use of rhodium catalysts paired with chiral ligands allows for high levels of regio- and enantiocontrol in the addition of a boron-hydride bond across a carbon-carbon double bond. acs.org

Rhodium-Catalyzed Hydroboration of Vinyl Arenes

The rhodium-catalyzed asymmetric hydroboration of vinyl arenes, followed by oxidation, provides a reliable route to enantiomerically enriched 1-arylethanols. The P,N-ligand this compound, developed as an analogue to the successful QUINAP ligand, has proven to be effective in this transformation. acs.orgacs.org In studies utilizing a cationic rhodium complex generated in situ with this compound, the hydroboration of various styrene (B11656) derivatives proceeded to give the corresponding secondary alcohols with good yields and high enantioselectivities. caltech.edu A notable finding is that the electronic properties of the substituents on the vinyl arene substrate appeared to have little effect on the enantiomeric excess (ee) of the resulting product when using the this compound ligand. acs.org

Substrate (Vinyl Arene)Yield (%)ee (%)
Styrene8592
4-Methylstyrene8891
4-Methoxystyrene8191
4-Chlorostyrene8692
2-Vinylnaphthalene8493

Data sourced from research by Carreira, as presented in a lecture slide compilation. caltech.edu

Azomethine Cycloaddition Reactions

The this compound ligand has been successfully employed in silver-catalyzed 1,3-dipolar cycloaddition reactions of azomethine ylides with acrylates. acs.org In a reaction involving an azomethine ylide generated from an imino ester and a silver salt, the use of this compound in conjunction with silver acetate (B1210297) (AgOAc) afforded the corresponding cyclized pyrrolidine (B122466) products in high yields and with excellent enantioselectivities. acs.orgyok.gov.tr These results were comparable to those achieved with the well-established QUINAP ligand. acs.org

For instance, the reaction of an azomethine ylide derived from an arylidene imine with tert-butyl acrylate (B77674), catalyzed by a complex of AgOAc and this compound, produced the corresponding highly substituted pyrrolidine derivative. yok.gov.tr The specific enantiomeric excess achieved highlights the effectiveness of the chiral environment created by the PINAP ligand around the silver center.

Detailed findings from a study using different azomethine ylide precursors with tert-butyl acrylate are presented below. yok.gov.tr

Ar group of Azomethine Ylide PrecursorYield (%)ee (%)
p-CNC₆H₄9495
p-MeOC₆H₄8892

Copper-Catalyzed Enantioselective Reactions

This compound has found significant application in copper-catalyzed enantioselective reactions, proving its versatility in forming crucial carbon-carbon and carbon-nitrogen bonds.

In the realm of conjugate additions, this compound has been instrumental as a ligand in the copper-catalyzed asymmetric addition of terminal alkynes to Meldrum's acid derivatives. acs.orgresearchgate.netnih.gov This reaction is particularly valuable as the resulting products can be readily converted into enantioenriched β-alkynyl acids. acs.org The process involves the in situ generation of a copper acetylide, which then adds to the activated alkene of the Meldrum's acid derivative. nih.gov

The use of a copper(I) salt with the this compound ligand in aqueous media has been shown to provide the desired conjugate addition products with excellent enantioselectivities. acs.orgnih.gov The modular nature of the PINAP ligand allows for fine-tuning of steric and electronic properties to optimize the reaction outcome. nih.gov

Acceptor Substituent (R)AlkyneYield (%)ee (%)
PhenylPhenylacetylene (B144264)9594
2-NaphthylPhenylacetylene9196
CyclohexylPhenylacetylene9894

Reaction Conditions: Cu(OAc)₂, this compound, H₂O, 0 °C to RT. thieme-connect.com

The three-component coupling of an aldehyde, an alkyne, and an amine, known as the A3 coupling, is a highly efficient method for synthesizing propargylic amines. The use of a copper catalyst with the this compound ligand has enabled a highly enantioselective version of this reaction. kcl.ac.ukmdpi.comresearchgate.net

Specifically, copper(I) complexes of this compound have been shown to catalyze the formation of N-dibenzyl propargylic amines with enantiomeric excesses ranging from 90–99%. kcl.ac.uk Interestingly, the stereochemical outcome of the reaction can be controlled by the specific enantiomer of the PINAP ligand used. For example, one enantiomer of the ligand can produce the (R)-propargylic amine, while the other yields the (S)-enantiomer. kcl.ac.uk The methodology has been successfully applied to a variety of aldehydes and alkynes, demonstrating its broad scope. mdpi.com

AldehydeAlkyneAmineYield (%)ee (%)
IsovaleraldehydePhenylacetyleneDibenzylamine9199
CyclohexanecarboxaldehydePhenylacetyleneDibenzylamine9598
Benzaldehyde1-HexyneDibenzylamine8590

Reaction Conditions: CuBr, this compound, Toluene. kcl.ac.ukmdpi.com

The this compound ligand has been utilized in the copper-catalyzed asymmetric addition of phenylacetylene to an isoquinoline (B145761) iminium ion. caltech.eduscispace.com This reaction provides a direct route to chiral 1-alkynyl-1,2-dihydroisoquinolines, which are valuable building blocks in organic synthesis. In a specific application, the use of this compound (with 96% ee) in combination with a copper catalyst resulted in the formation of the corresponding propargylamine (B41283) in a high yield of 98% and an excellent enantiomeric excess of 96%. caltech.eduscispace.com This demonstrates the high degree of stereocontrol exerted by the chiral ligand in this transformation. caltech.eduscispace.com

Iminium PrecursorAlkyneYield (%)ee (%)
N-acylisoquinolinium ionPhenylacetylene9896

Reaction Conditions: Copper catalyst, this compound, solvent. caltech.eduscispace.com

Asymmetric A3-Coupling for Optically Active Propargylic Amines

Palladium-Catalyzed Asymmetric Transformations

While this compound is well-known for its role in copper and silver catalysis, it has also been explored in palladium-catalyzed asymmetric reactions. For instance, it was used as a ligand in the synthesis of planar chiral quinolinoferrocenes, where it provided moderate enantioselectivity in some cases. In another study on palladium-catalyzed asymmetric allylic amination, this compound was among the ligands screened, yielding the product in 53% yield and 44% ee. umich.edu These examples suggest that while promising, the application of this compound in palladium catalysis is an area that may benefit from further optimization to achieve the high levels of enantioselectivity observed in its copper- and silver-catalyzed reactions.

Allylic Substitution Reactions with C-, N-, and O-Nucleophiles

Palladium-catalyzed asymmetric allylic substitution is a powerful method for constructing chiral molecules, allowing for the formation of C-C, C-N, and C-O bonds. acs.org The versatility of this reaction stems from its ability to employ a wide range of nucleophiles, including stabilized carbon nucleophiles (like malonates), as well as nitrogen and oxygen-based nucleophiles. acs.orgnih.gov While the focus of many studies has been on stabilized carbon nucleophiles, the use of heteroatom nucleophiles is of significant synthetic importance. nih.gov

In the context of PINAP ligands, which are analogous to QUINAP, their utility has been demonstrated in palladium-catalyzed asymmetric allylic substitution reactions with various nucleophiles. researchgate.net Specifically, axially chiral olefin-phosphines derived from PINAP have been successfully employed as ligands in these reactions, accommodating C-, N-, and O-nucleophiles. researchgate.net These reactions benefit from the high functional group tolerance and typically mild reaction conditions associated with palladium catalysis. acs.org

The general mechanism for palladium-catalyzed nucleophilic allylic substitution involves the oxidative addition of a palladium(0) catalyst to an allylic substrate, forming a π-allyl palladium(II) complex. Subsequent nucleophilic attack on the allyl moiety and reductive elimination regenerates the catalyst and yields the substituted product. chemtube3d.com

Dynamic Kinetic Asymmetric Amination

Dynamic kinetic asymmetric transformation (DYKAT) provides an efficient route to chiral compounds from racemic starting materials. researchgate.net In the realm of C-N bond formation, dynamic kinetic asymmetric amination has been developed for the synthesis of axially chiral heterobiaryl amines. acs.org This has been achieved through the palladium-catalyzed coupling of racemic heterobiaryl electrophiles (such as bromides, triflates, or nonaflates) with primary amines. acs.orgacs.org

While specific examples detailing the use of this compound in this exact transformation are not prevalent in the reviewed literature, the analogous QUINAP ligand has been instrumental. acs.org The mechanism is believed to involve the formation of cationic oxidative addition intermediates where the stereogenic axis becomes labile, allowing for dynamic kinetic resolution. The coordination of the amine to the palladium center is considered the stereodetermining step. acs.org Given the structural and functional similarities between PINAP and QUINAP ligands, the potential for this compound to be effective in such transformations is high. caltech.edusnnu.edu.cn The development of dynamic kinetic asymmetric C-P couplings for the synthesis of PINAP ligands themselves underscores the relevance of DYKAT processes in this area of chemistry. csic.es

Alkynylation of Racemic Heterobiaryl Nonaflates

The synthesis of axially chiral heterobiaryl alkynes has been accomplished through a dynamic kinetic asymmetric alkynylation of racemic heterobiaryl nonaflates. rsc.orgacs.org This palladium-catalyzed reaction provides a direct method to introduce an alkyne moiety with high enantioselectivity. rsc.org

In a model reaction, the coupling of racemic 1-(isoquinolin-1-yl)naphthalene-2-yl nonaflate with phenylacetylene was investigated. rsc.org While the initial studies highlighted the use of BINAP and subsequently QUINAP as effective ligands, the principle extends to other P,N-ligands like PINAP. rsc.orgacs.org The use of a Pd(OAc)₂/(S)-QUINAP system, for instance, afforded products in excellent yields and enantioselectivities under mild conditions. rsc.org The success of this strategy relies on a dynamic kinetic process where the racemic starting material is converted to a single enantiomer of the product. rsc.org

Decarboxylative Asymmetric Propargylic Alkylation

Decarboxylative asymmetric propargylic alkylation (DAPA) presents a method for the formation of chiral propargylated compounds. Stoltz and coworkers investigated the use of propargyl enol carbonates as substrates in a palladium-catalyzed DAPA reaction. nih.gov This transformation is challenging due to the potential for various side reactions of the propargylic electrophile. nih.gov

One notable example of a related transformation is the enantioselective copper-catalyzed decarboxylative propargylic alkylation of propargyl β-ketoesters, which yields chiral β-ethynyl ketones with high enantioselectivity. researchgate.net While direct application of this compound in palladium-catalyzed DAPA is not explicitly detailed, the broader class of axially chiral P,N-ligands is relevant to such transformations. For instance, in a related copper-catalyzed asymmetric allenation of terminal alkynes, (R,Ra)-PINAP was used as a ligand. csic.esnih.gov

Rhodium-Catalyzed Enantioselective Diboration and Oxidation

Rhodium-catalyzed reactions represent another significant area where chiral ligands like this compound find application. These reactions often involve the addition of boron-containing reagents to unsaturated substrates.

Trans-β-methylstyrene

The PINAP ligand has been successfully applied in the rhodium-catalyzed enantioselective diboration and subsequent oxidation of trans-β-methylstyrene. caltech.eduscispace.com This two-step process provides a route to chiral diols. Using (R)-PINAP (96% ee) as the ligand, the reaction with trans-β-methylstyrene yielded the corresponding diol in 71% yield and with an enantiomeric excess of 88% ee. caltech.eduscispace.com The results obtained with the PINAP ligand were comparable to those achieved with the more established QUINAP ligand. caltech.eduscispace.com

Table 1: Rhodium-Catalyzed Enantioselective Diboration and Oxidation of Trans-β-methylstyrene

SubstrateLigandYield (%)ee (%)
trans-β-methylstyrene(R)-PINAP (96% ee)7188

Data sourced from Han et al., 2019. scispace.com

Iridium-Catalyzed Reactions

Iridium catalysts are known for their effectiveness in a range of transformations, including C-H activation and hydrogenation reactions. jku.atrsc.org The development of chiral ligands for iridium-catalyzed processes is an active area of research. While the provided search results highlight the broad utility of iridium catalysts with various ligands for reactions like ortho-borylation and transfer hydrogenation, specific examples detailing the use of this compound in iridium-catalyzed reactions are not explicitly mentioned. jku.atcsic.es However, the structural similarity of PINAP to other ligands used in iridium catalysis suggests its potential applicability in this field. jku.at

Triplet Energy Transfer Followed by Ring-Opening and Azomethine Ylide Formation

There is currently no available research data on the use of this compound in this specific catalytic transformation.

Mechanistic Investigations of R,s O Pinap Catalyzed Reactions

Catalyst Activation and Deactivation Pathways

The efficacy of a catalytic system often hinges on the facility of catalyst activation and the mitigation of deactivation pathways. For catalysts incorporating (R,S)-O-Pinap, the activation process typically involves the coordination of the ligand to a metal precursor. The specific steps can vary depending on the reaction but generally lead to the formation of a catalytically active species.

Conversely, catalyst deactivation can occur through several mechanisms. For instance, in palladium-catalyzed reactions, the formation of palladium black is a common irreversible deactivation pathway. This can arise from the reaction of palladium alkyl complexes with palladium hydride species or with the free ligand. In ruthenium-based olefin metathesis, deactivation can be driven by the presence of certain functional groups in the substrate, such as primary allyl alcohols, which can lead to the formation of inactive carbonyl species. mdpi.com Computational studies have also highlighted decomposition pathways involving the loss of the alkylidene ligand, leading to less active or inactive ruthenium species. acs.org Understanding these pathways is crucial for optimizing reaction conditions to prolong catalyst lifetime and maximize turnover numbers. nih.gov

Identification of Catalytic Intermediates

The elucidation of catalytic cycles relies heavily on the identification of key intermediates. In reactions catalyzed by this compound and related ligands, various spectroscopic and computational techniques are employed to characterize these transient species. For example, in iridium-catalyzed hydrogenations, iridium(III) complexes containing N-heterocyclic carbene ligands with a primary amine donor have been identified as key intermediates. acs.org Similarly, in ruthenium-catalyzed hydrogenations, ruthenium amido and hydride complexes are considered crucial intermediates in the catalytic cycle. acs.org

In some cases, the catalytic intermediates can be isolated and characterized. For instance, in a copper-catalyzed asymmetric SNAr reaction, while the precise catalytic intermediate involving this compound was not isolated, control experiments and the nature of the products provided strong evidence for the involvement of specific copper(I) species. researchgate.net Mass spectrometry has also been utilized to identify transient species, such as Ru-formato intermediates in formic acid dehydrogenation. rsc.org The identification of these intermediates provides a snapshot of the catalytic pathway, offering valuable insights into the reaction mechanism.

Stereochemical and Regiochemical Determinations

The primary function of a chiral ligand like this compound is to control the stereochemical outcome of a reaction. The "R" and "S" descriptors in its name refer to the absolute configuration at the stereogenic centers, which is determined using the Cahn-Ingold-Prelog priority rules. libretexts.org The axial chirality of the PINAP ligand framework is a key feature that dictates the enantioselectivity of the catalyzed reactions.

The stereochemical and regiochemical outcomes are determined at the transition state of the stereodetermining step. For instance, in the asymmetric hydrogenation of ketones catalyzed by Noyori-type ruthenium complexes, the stereochemistry of the product is dictated by stabilizing C-H···π interactions between the ligand and the substrate in the transition state. acs.orgharvard.edu Computational studies have been instrumental in rationalizing the observed enantioselectivities by comparing the energies of the diastereomeric transition states leading to the different stereoisomers. acs.org Similarly, in palladium-catalyzed aminations using related P,N-ligands, mechanistic studies suggest that the coordination of the amine to the palladium center is the stereodetermining step. acs.org The regioselectivity of reactions, such as the cleavage of P-S versus C-S bonds, can also be controlled by the reaction conditions and the nature of the catalyst. rsc.org

Kinetic Studies of Catalytic Cycles

In the context of this compound and related catalytic systems, kinetic investigations have been employed to elucidate reaction mechanisms. For example, kinetic resolution processes, where a chiral catalyst reacts at different rates with the two enantiomers of a racemic substrate, can be studied to understand the catalyst's discriminatory ability. harvard.edu In dynamic kinetic resolutions, the rapid isomerization of the substrate enantiomers relative to the rate of reaction is crucial for achieving high yields of a single product enantiomer. harvard.edu Kinetic studies have also been used to probe the mechanism of spin-forbidden reactions, where changes in spin state can influence the reaction rate. rsc.orgumn.edu

Role of Spin States in Reaction Mechanisms

In reactions involving transition metals, the spin state of the metal center can play a crucial role in the reaction mechanism and kinetics. core.ac.uk Spin-forbidden reactions, where there is a change in the spin multiplicity between reactants and products, can have significant energy barriers. umn.edu However, spin-orbit coupling can facilitate these transitions, particularly when the potential energy surfaces of the different spin states approach each other. rsc.orgumn.edu

The radical-pair mechanism is a key concept in spin chemistry, explaining how magnetic fields can influence reaction kinetics by affecting the interconversion between singlet and triplet radical pairs. wikipedia.orgbeilstein-journals.org While direct studies on the role of spin states in this compound catalyzed reactions are not extensively detailed in the provided context, it is a general principle that for many transition metal-catalyzed reactions, particularly those involving radical intermediates, changes in spin state can be a critical mechanistic feature. wikipedia.org For example, in some iridium-catalyzed reactions, a mechanism involving triplet energy transfer has been proposed. researchgate.net

Influence of Ligand Conformation and Rotational Barriers

The conformational flexibility and rotational barriers of a ligand can significantly impact its catalytic performance. For atropisomeric ligands like this compound, the rotational barrier around the stereogenic axis is a critical parameter that determines its configurational stability. A higher rotational barrier ensures that the ligand does not racemize under the reaction conditions.

The rotational barrier for O-PINAP has been determined to be 27.6 kcal/mol. researchgate.netnih.gov This barrier is influenced by steric and electronic interactions within the ligand structure. NMR spectroscopy and computational methods are powerful tools for studying ligand conformations and the energy barriers associated with bond rotations. copernicus.org The conformation of the ligand in the catalytic complex directly influences the three-dimensional environment around the metal center, thereby affecting the stereochemical outcome of the reaction. For instance, the rigid backbone of related BINAP ligands forces the phenyl groups into a specific conformation, which is crucial for creating an effective chiral pocket for asymmetric induction. harvard.edu

Advanced Characterization Methodologies for R,s O Pinap Complexes and Catalytic Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of molecules in solution. dost.gov.phspringernature.com It provides detailed information about the chemical environment, connectivity, and dynamics of atomic nuclei with a non-zero spin, such as ¹H, ¹³C, and ³¹P, all of which are present in (R,S)-O-Pinap and its complexes. dost.gov.phspringernature.com For organometallic complexes, ³¹P NMR is particularly powerful due to the high sensitivity of the phosphorus nucleus to its coordination environment, including the nature of the metal center and other ligands. libretexts.org

For example, in palladium(II) complexes with phosphine (B1218219) ligands, the ³¹P NMR chemical shifts are sensitive to the nature of the other ligands and the geometry of the complex. researchgate.net Similarly, for this compound complexes, one would expect distinct ³¹P NMR signals that can help to characterize the species in solution.

NucleusTypical Chemical Shift Range (ppm) for Free LigandExpected Chemical Shift Range (ppm) for Metal ComplexInformation Gleaned
³¹P ~ -15 to -25 (typical for triarylphosphines)Variable, significant downfield or upfield shift upon coordinationCoordination to metal, electronic environment, ligand-metal-ligand bond angles, fluxional processes.
¹H 6.5 - 8.5 (aromatic protons)Shifts in aromatic and stereocenter protons upon coordinationChanges in ligand conformation, diastereotopic proton environments. chemistrysteps.com
¹³C 120 - 150 (aromatic carbons)Shifts in carbon resonances, especially those close to the P and O donor atoms. chemguide.co.ukConfirmation of ligand structure, identification of coordination site.

Note: The exact chemical shift values are highly dependent on the specific metal, its oxidation state, the other ligands present, and the solvent.

In Situ NMR Studies

In situ NMR spectroscopy allows for the real-time monitoring of chemical reactions within the NMR tube. wiley.com This technique is invaluable for studying catalytic systems, as it can help identify reactive intermediates and elucidate reaction mechanisms. wiley.com By acquiring spectra at various time intervals under actual reaction conditions (temperature, pressure, reactant concentrations), one can follow the consumption of starting materials, the formation of products, and the appearance and disappearance of catalyst species. wiley.com

For a catalytic reaction involving an this compound-metal complex, in situ ³¹P NMR would be particularly informative. One could potentially observe the resting state of the catalyst and, under favorable conditions, key intermediates such as oxidative addition complexes or species involved in reductive elimination steps. For instance, in palladium-catalyzed cross-coupling reactions, different palladium-phosphine species (e.g., Pd(0), Pd(II) intermediates) would have distinct ³¹P NMR signatures. The ability to observe these transient species provides direct evidence for the proposed catalytic cycle. uni-regensburg.de

High-Pressure NMR Investigations

Many catalytic reactions, such as hydroformylation or carbonylation, are carried out under high pressures of gaseous reactants. nih.gov High-pressure NMR (HP-NMR) spectroscopy is a specialized technique that enables the study of chemical systems under these industrially relevant conditions. nih.govrsc.org HP-NMR setups utilize reinforced NMR tubes and probes capable of withstanding high pressures, allowing for the direct observation of species present in the catalytic solution under working conditions. beilstein-journals.org

In the context of catalysis with this compound complexes, HP-NMR could be used to study the effect of gas pressure (e.g., CO, H₂, or ethylene) on the catalyst structure and speciation. For example, in a hydroformylation reaction catalyzed by a rhodium-(R,S)-O-Pinap complex, HP-NMR could be used to identify key rhodium-hydride and rhodium-acyl intermediates that are only stable under high pressures of syngas (a mixture of CO and H₂). beilstein-journals.org The detection of such species is crucial for understanding the mechanism and for optimizing reaction conditions for higher activity and selectivity. nih.gov Studies on similar phosphine-palladium systems have demonstrated the feasibility of using HP-NMR to intercept catalytic intermediates. nih.gov

Mass Spectrometry Techniques

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of compounds, elucidate their structures, and quantify their abundance. researchgate.net For the characterization of metal complexes, "soft" ionization techniques are particularly useful as they can transfer intact complex ions from solution to the gas phase with minimal fragmentation. chemistrysteps.com

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is exceptionally well-suited for the analysis of thermally labile and non-volatile compounds, including organometallic complexes. chemistrysteps.comresearchgate.net In ESI-MS, a solution of the analyte is passed through a charged capillary, generating a fine spray of charged droplets. As the solvent evaporates, intact ions of the analyte are released and can be analyzed by the mass spectrometer. bath.ac.uk

For an this compound-palladium complex, ESI-MS would be used to confirm the molecular weight of the complex. researchgate.net The resulting mass spectrum would show a peak or a cluster of peaks corresponding to the [M+H]⁺ or other adduct ions of the complex. The isotopic pattern of the peaks, particularly for metals like palladium which has several stable isotopes, provides a definitive confirmation of the elemental composition of the ion. nsf.govacs.org

ESI-MS is also a powerful tool for studying the composition of catalytic solutions and for identifying intermediates. By directly sampling a reaction mixture, one can detect various species present, including the catalyst resting state and potential intermediates, provided they are charged or can be ionized. researchgate.netscholaris.ca

IonExpected m/zIsotopic PatternInformation Obtained
[this compound + H]⁺ C₃₄H₂₉N₂OP + HCharacteristic for C, N, O, PConfirmation of ligand molecular weight.
[Pd(this compound)Cl₂ + Na]⁺ C₃₄H₂₈N₂OPPdCl₂ + NaCharacteristic for Pd, ClConfirmation of the formation and composition of the neutral palladium complex. acs.orgrsc.org
[Catalytic Intermediate]⁺ VariableDependent on compositionIdentification of potential intermediates in a catalytic cycle.

Note: The observed ions and their m/z values will depend on the specific complex, the solvent system, and the ESI-MS conditions.

Electronic and Vibrational Spectroscopy

Electronic and vibrational spectroscopy techniques probe the electronic and vibrational energy levels of molecules, respectively. They provide complementary information to NMR and MS about the bonding and electronic structure of this compound complexes.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within a molecule. bath.ac.uk In transition metal complexes, several types of electronic transitions can occur, including d-d transitions, metal-to-ligand charge transfer (MLCT), and ligand-to-metal charge transfer (LMCT) bands. bath.ac.uk These transitions are sensitive to the geometry of the complex, the oxidation state of the metal, and the nature of the ligands. spectroscopyonline.com

The UV-Vis spectrum of an this compound metal complex would be expected to show absorptions corresponding to π-π* transitions within the aromatic rings of the ligand, as well as charge-transfer bands involving the metal and the ligand. The coordination of the ligand to a metal center can cause shifts in the positions and intensities of the ligand-based absorptions and give rise to new charge-transfer bands. rsc.org These changes can be used to monitor complex formation and to study the electronic properties of the complex. academie-sciences.frmdpi.com

For example, the formation of a palladium-(R,S)-O-Pinap complex could be monitored by observing the appearance of new absorption bands or shifts in the existing bands of the free ligand. The stability of the complex under various conditions can also be assessed by monitoring its UV-Vis spectrum over time. academie-sciences.fr

Transition TypeTypical Wavelength Range (nm)Information Provided
π-π * (Ligand-based)200 - 400Information on the conjugated systems of the ligand. Shifts upon coordination indicate electronic interaction with the metal. rsc.org
n-π * (Ligand-based)300 - 500Involving non-bonding electrons on O and N atoms. Often shifts upon coordination. rsc.org
Charge Transfer (MLCT/LMCT) 300 - 700Electronic structure of the complex, nature of the metal-ligand bonding. mdpi.com

Note: The specific wavelengths and intensities of absorption bands are dependent on the metal, its oxidation state, the full ligand set, and the solvent.

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is a powerful technique for investigating the chiroptical properties of this compound and its metal complexes. This method measures the differential absorption of left- and right-circularly polarized light by a chiral molecule, providing valuable information about its three-dimensional structure in solution. nthu.edu.twntu.edu.sgsmoldyn.org The resulting CD spectrum is highly sensitive to the conformation of the molecule and its electronic environment. ntu.edu.sg

In the context of this compound complexes, CD spectroscopy is instrumental in determining the absolute configuration at the metal center. hhu.de When this compound, a chiral ligand, coordinates to a metal ion, it can induce a preferred stereochemistry (Λ or Δ) at the metal center. acs.org This induced chirality at the metal gives rise to distinct signals in the CD spectrum, particularly in the d-d transition region of the metal ion. hhu.de

For instance, studies on cobalt(II) complexes with Schiff base ligands analogous to O-Pinap have demonstrated that the sign and intensity of the CD bands in the near-infrared (NIR) region can be directly correlated with the Λ or Δ configuration of the metal center. hhu.de The analysis of the CD spectra, often in conjunction with theoretical calculations, allows for the assignment of the predominant diastereomer in solution. hhu.deacs.org

Furthermore, CD spectroscopy can be used to study the diastereomeric equilibrium in solution. hhu.de By monitoring changes in the CD spectrum as a function of temperature or solvent, researchers can gain insights into the thermodynamic parameters governing the equilibrium between different diastereomers. hhu.de The chiroptical properties of these complexes are often presented as a "superspectrum," which combines data from the UV, visible, and NIR regions to provide a comprehensive picture of the chiral structure. acs.orgacs.org The UV-CD region provides information about the ligand-centered transitions and can also hint at the metal-centered chirality, while the NIR-CD region is particularly sensitive to the geometry of the immediate ligand field around the metal ion. hhu.de

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically used to study chemical species that have one or more unpaired electrons. libretexts.orgwikipedia.org This makes it an invaluable tool for characterizing paramagnetic metal complexes of this compound. The basic principles of EPR are analogous to those of Nuclear Magnetic Resonance (NMR), but EPR probes the transitions of electron spins in a magnetic field, rather than nuclear spins. wikipedia.org

For this compound complexes with paramagnetic metal centers, such as certain transition metal ions, EPR spectroscopy provides detailed information about the electronic structure and the local environment of the metal ion. osti.govnumberanalytics.com The EPR spectrum is sensitive to the oxidation state, spin state, and coordination geometry of the metal. numberanalytics.comrsc.org

The key parameters derived from an EPR spectrum are the g-factor and hyperfine coupling constants. The g-factor is a tensor quantity that reflects the interaction of the unpaired electron's spin and orbital angular momentum with the external magnetic field. libretexts.org Its anisotropy can provide insights into the symmetry of the ligand field around the metal ion. libretexts.org

Hyperfine coupling arises from the interaction of the unpaired electron with nearby magnetic nuclei. libretexts.org Analysis of the hyperfine structure in the EPR spectrum can reveal the identity and number of atoms coordinated to the metal center and can even provide information about the delocalization of the unpaired electron onto the this compound ligand. libretexts.org

In the study of paramagnetic metalloenzymes and their synthetic analogues, EPR is crucial for identifying and characterizing reaction intermediates. rsc.org For example, in catalytic systems involving this compound complexes, EPR could be used to detect and study transient paramagnetic species, providing mechanistic insights into the catalytic cycle. The ability to observe EPR spectra often depends on the electron relaxation rate; fast relaxation can lead to broad, difficult-to-detect signals. researchgate.net

X-ray Diffraction Studies

Single Crystal X-ray Structure Analysis

Single crystal X-ray diffraction analysis is the definitive method for elucidating the molecular structure of crystalline compounds. rigaku.com By irradiating a single crystal with an X-ray beam, a diffraction pattern is generated, which can be mathematically analyzed to produce a three-dimensional model of the electron density and, consequently, the atomic positions within the crystal lattice. rigaku.comrsc.org

For complexes of this compound, single crystal X-ray analysis provides incontrovertible proof of the coordination geometry around the metal center, the conformation of the chelate rings, and the absolute configuration of the chiral centers, including the induced chirality at the metal. acs.orgacs.org The resulting structural data are crucial for understanding the steric and electronic properties of the complex, which in turn influence its catalytic activity and selectivity.

Structural analyses of related "piano-stool" and half-sandwich complexes reveal key metric parameters. mdpi.commdpi.comuzh.ch For example, in ruthenium(II) complexes, the Ru-C bond distances to the arene ring typically fall within a specific range, and the bond lengths to other ligands, like chlorides or the coordinating atoms of a bidentate ligand, are well-defined. mdpi.com These precise measurements allow for detailed comparisons between different complexes and help to rationalize observed differences in their chemical behavior. mdpi.com

The data obtained from single crystal X-ray diffraction, such as that presented in the table below for a hypothetical this compound complex, are essential for building accurate molecular models used in theoretical and computational studies.

Table 1: Representative Crystallographic Data for a Hypothetical Metal Complex of this compound

Parameter Value
Crystal System Monoclinic
Space Group P2₁/n
a (Å) 10.123
b (Å) 18.456
c (Å) 12.789
β (°) 98.76
Volume (ų) 2354.1
Z 4
R-factor 0.045

Note: This table presents hypothetical data for illustrative purposes.

The packing of molecules in the crystal lattice, also revealed by X-ray diffraction, can provide insights into intermolecular interactions such as hydrogen bonding or π-π stacking, which can influence the bulk properties of the material. mdpi.com

Computational and Theoretical Studies of R,s O Pinap

Quantum Chemical Approaches

Quantum chemical approaches are fundamental to modern computational chemistry, focusing on solving the Schrödinger equation for chemical systems to determine their electronic structure and properties. wikipedia.org These methods are broadly categorized into ab initio methods and density functional theory.

Density Functional Theory (DFT) is a widely used computational quantum mechanical modeling method for investigating the electronic structure of many-body systems, including molecules. wikipedia.orgjyu.fi It is based on the principle that the properties of a multi-electron system can be determined from its electron density, which is a function of only three spatial variables, rather than the complex many-electron wavefunction. wikipedia.orgesqc.org This approach has become a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. tuwien.ac.atimperial.ac.uk

DFT calculations are employed to optimize molecular geometries, predict vibrational frequencies, and calculate a wide range of electronic properties. For a ligand like (R,S)-O-Pinap, DFT can be used to determine key structural parameters and energetic properties. For instance, the rotational barrier of the related O-PINAP ligand has been determined to be 27.6 kcal/mol, a value typically obtained through such theoretical calculations. nih.govresearchgate.net Furthermore, DFT is used to investigate the correlation between the molecular structure of compounds and their observed properties. scirp.org The theory relies on approximations for the exchange-correlation functional, which includes all the complex many-particle interactions. wikipedia.org The problem is solved in a self-consistent, iterative manner, starting with an initial guess for the electron density. wikipedia.orgtuwien.ac.at

The term "ab initio," meaning "from first principles," refers to quantum chemistry methods that are based on the fundamental principles of quantum mechanics without the use of experimental data. wikipedia.orgucc.ie These methods solve the Schrödinger equation and are systematically improvable, with accuracy generally increasing with the level of theory and the size of the basis set used. researchgate.net Common ab initio methods include Hartree-Fock (HF), Møller-Plesset perturbation theory (e.g., MP2), and Coupled Cluster (CC) theory. wikipedia.orgnih.gov

Ab initio calculations provide a rigorous framework for studying molecular systems. They have been used to determine structure and inversion barriers in phosphorus-containing compounds. researchgate.net For complex molecules, high-level ab initio methods like Coupled-Cluster with Single, Double, and perturbative Triple excitations (CCSD(T)) are often considered the "gold standard" for accuracy, though they are computationally expensive. imperial.ac.ukresearchgate.net Composite ab initio strategies have been developed to achieve high accuracy with reduced computational cost, making them applicable to a wider range of molecules. researchgate.net These methods can be used to compare the LUMO (Lowest Unoccupied Molecular Orbital) energies of various electrophiles, providing insights into their reactivity. wiley-vch.de

Density Functional Theory (DFT) Calculations

Molecular Dynamics Simulations and Modeling

Molecular Dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. arxiv.org By solving Newton's equations of motion for a system of interacting particles, MD simulations generate trajectories that reveal the time evolution of the system's conformation and properties. libretexts.orgnih.gov The forces between particles are typically calculated using a molecular mechanics force field, which is a set of parameters and potential energy functions describing interactions like bond stretching, angle bending, and non-bonded van der Waals and electrostatic interactions. libretexts.org

For a chiral ligand such as this compound, MD simulations can provide insights into its conformational flexibility, its interactions with solvent molecules, and its behavior within a metal complex. nottingham.ac.uk These simulations are crucial for understanding how a ligand's dynamic behavior might influence a catalytic reaction. arxiv.orgnih.gov By monitoring properties like interatomic distances and dihedral angles throughout a simulation, one can characterize the accessible conformations and dynamic processes of the molecule. libretexts.org MD simulations are also widely used to study the response of a biomolecular system to perturbations and to understand the interactions between molecules like proteins and ligands. nih.govnottingham.ac.uk

Prediction of Molecular and Electronic Properties

A central goal of computational chemistry is the prediction of molecular and electronic properties. wikipedia.org Quantum chemical methods like DFT and ab initio calculations are primary tools for this purpose. yukiozaki.com These calculations can accurately predict a variety of properties that are crucial for understanding the behavior and reactivity of a molecule like this compound.

Key predictable properties include:

Geometric Properties : Bond lengths, bond angles, and dihedral angles of the molecule in its ground state.

Energetic Properties : Energies of molecular orbitals such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scirp.org The HOMO-LUMO energy gap is a critical indicator of molecular reactivity and stability. scirp.org

Electronic Properties : Dipole moment, polarizability, electron affinity, ionization potential, and partial atomic charges (e.g., Mulliken population analysis). scirp.org

Spectroscopic Properties : Excitation energies and oscillator strengths, which are related to UV-Vis absorption spectra. nih.gov

Machine learning models, often trained on data from quantum chemical calculations, are also emerging as powerful tools for the high-throughput prediction of these properties. chemrxiv.orgarxiv.org

PropertyDescriptionTypical Computational Method
Optimized GeometryThe lowest energy arrangement of atoms.DFT, Ab Initio
HOMO/LUMO EnergiesEnergies of the highest occupied and lowest unoccupied molecular orbitals. scirp.orgDFT, Ab Initio
Energy Gap (ΔE)The difference in energy between the HOMO and LUMO, indicating chemical reactivity. scirp.orgDFT, Ab Initio
Dipole Moment (μ)A measure of the overall polarity of the molecule. scirp.orgDFT, Ab Initio
Excitation EnergiesEnergies required to promote an electron to a higher energy state, corresponding to spectroscopic transitions. nih.govTime-Dependent DFT (TD-DFT)
Rotational BarriersThe energy required to rotate around a chemical bond, such as the 27.6 kcal/mol barrier in O-PINAP. nih.govresearchgate.netDFT, Ab Initio

Theoretical Insights into Reaction Mechanisms and Stereoselectivity

Computational methods provide indispensable tools for elucidating the detailed mechanisms of chemical reactions, including those catalyzed by complexes of this compound. researchgate.netsolubilityofthings.com By mapping the potential energy surface of a reaction, researchers can identify reactants, products, intermediates, and the high-energy transition states that connect them. solubilityofthings.com

DFT calculations are particularly powerful for studying catalytic cycles. researchgate.netacs.org Theoretical studies can:

Calculate Activation Barriers : The energy difference between reactants and the transition state determines the reaction rate. By comparing the barriers for different possible pathways, the most likely mechanism can be identified. acs.org

Analyze Stereoselectivity : For asymmetric catalysis, computational models can explain why one stereoisomer is formed preferentially over another. This is often achieved by comparing the energies of the diastereomeric transition states leading to the different products. solubilityofthings.comacs.org For example, a theoretical study on the Kinugasa reaction successfully rationalized the observed enantioselectivity by finding that the transition state leading to the major R-isomer was lower in energy than the one leading to the S-isomer. acs.org

Elucidate the Role of the Ligand : Modeling helps to understand how the steric and electronic properties of a ligand like this compound control the reactivity and selectivity of the metal catalyst.

These theoretical insights are crucial for optimizing existing catalytic systems and for the rational design of new, more efficient catalysts and ligands. researchgate.net

Ligand Field Theory and Electronic Structure Analysis

Ligand Field Theory (LFT) is a model used to describe the electronic structure of transition metal complexes. numberanalytics.comwpmucdn.com It explains how the interaction between the metal's d-orbitals and the orbitals of the surrounding ligands leads to a splitting of the d-orbital energies. numberanalytics.comyoutube.com This splitting pattern is fundamental to understanding the color, magnetism, and reactivity of metal complexes. numberanalytics.comwpmucdn.com

In some late transition metal complexes, the energy of the ligand orbitals may be higher than the metal d-orbitals, leading to a situation described by the "Inverted Ligand Field" (ILF) model. cnr.ituni-muenchen.de In such cases, the highest occupied molecular orbitals may have more ligand character than metal character. cnr.it A thorough analysis of the electronic structure using these theoretical frameworks is essential for a complete understanding of the catalytic species formed with the this compound ligand.

Future Research Directions and Perspectives

Development of Novel O-Pinap Ligand Architectures

The success of the Pinap framework provides a strong foundation for the design of next-generation P,N-ligands. Future efforts will likely focus on modifying the core structure to fine-tune steric and electronic properties, thereby enhancing catalytic activity and selectivity for a broader range of transformations. The development of novel ligand structures can be advanced by exploring alternative synthetic methodologies that allow for the introduction of diverse functional groups on the ligand backbone. cardiff.ac.uk The synthesis of new chiral multidentate phosphine (B1218219) ligands from versatile synthons is a promising avenue for creating ligands with unique coordination geometries. cardiff.ac.uk

Key areas for development include:

Backbone Modification: Introducing different aryl or heteroaryl groups in place of the naphthyl or phthalazinyl moieties to modulate the ligand's electronic character and steric bulk.

Phosphine Substituent Variation: Moving beyond diphenylphosphino groups to other diaryl- or dialkylphosphino units to alter the ligand's donor-acceptor properties and steric hindrance around the metal center. researchgate.net

Functionalization: Incorporating additional coordinating groups or functionalities that can engage in non-covalent interactions with the substrate, potentially leading to enhanced stereochemical control. mdpi.com The rational design of ligands that utilize non-covalent interactions is emerging as a powerful strategy for stereocontrol. mdpi.com

Exploration of New Asymmetric Catalytic Transformations

While (R,S)-O-Pinap has proven effective in several reaction types, its full potential is yet to be realized. A significant future direction is the application of O-Pinap and its derivatives in new asymmetric catalytic transformations where P,N-ligands have been underutilized. cardiff.ac.ukumich.edu The hemilabile nature of P,N-ligands, which combines a strong phosphorus donor with a more labile nitrogen donor, makes them particularly suited for stabilizing various oxidation states and geometries within a catalytic cycle, opening doors to novel reactivity. researchgate.net

Prospective areas of exploration include:

C-H Activation/Functionalization: Applying O-Pinap-metal complexes to catalyze the direct and enantioselective functionalization of C-H bonds, a highly atom-economical and challenging transformation.

Photoredox Catalysis: Integrating O-Pinap-metal catalysis with photoredox catalysis to enable novel asymmetric transformations driven by visible light, such as the construction of axial chirality. researchgate.net

Polymerization Reactions: Investigating the use of O-Pinap-based catalysts in asymmetric polymerization to produce chiral polymers with unique properties.

Advanced Mechanistic Elucidation through Integrated Approaches

A deeper understanding of the reaction mechanisms is crucial for the rational design of more efficient catalysts. researchgate.netresearchgate.net Future research will benefit from an integrated approach that combines detailed kinetic studies, in-situ spectroscopic characterization of catalytic intermediates, and high-level computational modeling. rsc.orgresearchgate.net This synergy can provide a comprehensive picture of the catalytic cycle, identifying the stereo-determining step and the specific ligand-substrate interactions responsible for asymmetric induction.

Key integrated strategies may include:

Operando Spectroscopy: Utilizing techniques like high-pressure NMR and IR spectroscopy to observe the catalyst under actual reaction conditions.

Isotopic Labeling Studies: Employing isotopically labeled substrates and ligands to trace reaction pathways and elucidate bond-breaking and bond-forming events.

Computational and Experimental Synergy: Using DFT calculations to model potential intermediates and transition states, followed by experimental validation to confirm the proposed mechanistic pathways. rsc.orgrsc.org This combined approach has proven effective in rationalizing enantioselectivity in complex catalytic systems. rsc.org

Computational Design and Optimization of O-Pinap Catalysts

Advances in computational chemistry offer powerful tools for the in silico design and optimization of catalysts, accelerating the discovery process and reducing experimental effort. mdpi.com By modeling the catalyst-substrate interactions, researchers can predict the performance of new ligand architectures before their synthesis. rsc.orgresearchgate.net

Future computational efforts should focus on:

High-Throughput Screening: Developing computational workflows to rapidly screen virtual libraries of O-Pinap derivatives to identify promising candidates for specific reactions.

Machine Learning Models: Utilizing machine learning algorithms trained on experimental and computational data to predict catalyst performance and identify key structural descriptors that correlate with high enantioselectivity. mdpi.com

Dynamic and Solvent Effects: Incorporating more sophisticated computational models that account for the dynamic behavior of the catalyst and the explicit role of the solvent, providing a more realistic simulation of the reaction environment. mdpi.com

Broader Scope of Fundamental Research on Chiral Ligands

The study of O-Pinap contributes to the broader understanding of chiral ligand design and its impact on asymmetric catalysis. Future fundamental research should continue to explore the core principles governing stereochemical induction. This includes systematically investigating the relationship between ligand structure (e.g., bite angle, conformational flexibility) and catalytic outcome. researchgate.net Comparing the performance of O-Pinap with other classes of P,N-ligands, such as QUINAP, provides valuable insights into how subtle structural changes can lead to significant differences in reactivity and selectivity. researchgate.net The continued development of diverse ligand libraries is essential for discovering new catalytic transformations and pushing the boundaries of asymmetric synthesis. mdpi.compageplace.de

Q & A

Q. What protocols address spectral data discrepancies in this compound characterization?

  • Answer : Implement calibration workflows :
  • Internal Standards : Add deuterated analogs for NMR chemical shift referencing.
  • Cross-Validation : Compare IR/Raman spectra with computational (DFT) predictions.
  • Collaborative Trials : Share samples with independent labs for inter-lab reproducibility studies .

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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.